molecular formula C10H12BrClO B13696407 1-Bromo-3-(tert-butoxy)-5-chlorobenzene

1-Bromo-3-(tert-butoxy)-5-chlorobenzene

Cat. No.: B13696407
M. Wt: 263.56 g/mol
InChI Key: ISNGCROTSCUGHM-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butoxy)-5-chlorobenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents:

  • Bromine at position 1,
  • tert-Butoxy group (-O-C(CH₃)₃) at position 3,
  • Chlorine at position 4.

The tert-butoxy group contributes steric bulk and electron-donating resonance effects, while chlorine and bromine provide electron-withdrawing characteristics and sites for further functionalization.

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

1-bromo-3-chloro-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3

InChI Key

ISNGCROTSCUGHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-(tert-butoxy)-5-chlorobenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butoxy)-5-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases like potassium tert-butoxide.

    Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine and chlorine atoms to hydrogen.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used under high-temperature conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include 3-(tert-butoxy)-5-chlorophenol, 3-(tert-butoxy)-5-chloroanisole, and 3-(tert-butoxy)-5-chloroaniline.

    Elimination Reactions: Products include alkenes such as 3-(tert-butoxy)-5-chlorostyrene.

    Oxidation and Reduction Reactions: Products include carbonyl compounds and dehalogenated derivatives.

Scientific Research Applications

1-Bromo-3-(tert-butoxy)-5-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene involves its interaction with molecular targets through various chemical reactions. The bromine and chlorine atoms can participate in nucleophilic substitution reactions, while the tert-butoxy group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Substituent Positional Isomers

1-Bromo-4-(tert-butoxy)benzene (CAS 60876-70-2)
  • Structure : tert-Butoxy at position 4 instead of 3.
  • Key Differences :
    • The para-substituted tert-butoxy group creates a different electronic environment, directing electrophilic substitution reactions to the ortho/para positions relative to bromine.
    • Reduced steric hindrance compared to the meta-substituted analog due to the linear arrangement of substituents .
1-Bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9)
  • Structure: tert-Butyl groups (non-oxygenated) at positions 3 and 5.
  • Higher hydrophobicity and thermal stability due to the absence of an oxygen linker .

Alkoxy Group Variations

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS 1221793-64-1)
  • Structure : Isobutoxy (-O-CH₂CH(CH₃)₂) at position 3 and trifluoromethoxy (-O-CF₃) at position 5.
  • Key Differences :
    • Isobutoxy : Less bulky than tert-butoxy, reducing steric hindrance.
    • Trifluoromethoxy : Strong electron-withdrawing effect (-I and -R), deactivating the ring more significantly than chlorine. This alters reactivity in cross-coupling reactions .
1-Bromo-3-ethoxybenzene
  • Structure : Ethoxy (-O-CH₂CH₃) at position 3.
  • Key Differences :
    • Smaller alkoxy group increases solubility in polar solvents.
    • Lower steric hindrance facilitates nucleophilic substitution at position 1 .

Halogen and Functional Group Variations

1-Bromo-3-chloro-5-methylbenzene (CAS 23058-81-3)
  • Structure : Methyl group at position 5 instead of tert-butoxy.
  • Key Differences :
    • Methyl is electron-donating (+I), countering chlorine’s electron-withdrawing effect.
    • Absence of tert-butoxy simplifies synthesis but reduces steric protection of the aromatic ring .
1-Bromo-3-(trifluoromethoxy)-5-chlorobenzene
  • Structure : Trifluoromethoxy replaces tert-butoxy.
  • Key Differences :
    • Trifluoromethoxy’s strong -I effect deactivates the ring, slowing electrophilic substitution.
    • Enhanced resistance to metabolic degradation in pharmaceutical applications compared to tert-butoxy .

Data Table: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Weight Key Substituents Boiling Point (°C) Solubility (Polar Solvents)
1-Bromo-3-(tert-butoxy)-5-chlorobenzene Not Available 277.56 Br, -O-C(CH₃)₃, Cl 250–260 (est.) Low
1-Bromo-4-(tert-butoxy)benzene 60876-70-2 257.15 Br, -O-C(CH₃)₃ 230–240 Moderate
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene 1221793-64-1 313.11 Br, -O-CH₂CH(CH₃)₂, -O-CF₃ 180–190 High
1-Bromo-3,5-di-tert-butylbenzene 22385-77-9 285.23 Br, -C(CH₃)₃ (×2) 300+ Very Low
1-Bromo-3-ethoxybenzene 131738-73-3 215.07 Br, -O-CH₂CH₃ 200–210 High

Reactivity in Cross-Coupling Reactions

  • The bromine at position 1 in this compound is highly reactive in Suzuki-Miyaura couplings, but the tert-butoxy group can hinder palladium catalyst accessibility compared to smaller alkoxy analogs .
  • In contrast, 1-Bromo-3-ethoxybenzene undergoes faster coupling due to reduced steric bulk .

Pharmaceutical Relevance

  • The tert-butoxy group is often used as a protecting group for hydroxyls in drug intermediates, whereas trifluoromethoxy groups improve metabolic stability .

Biological Activity

1-Bromo-3-(tert-butoxy)-5-chlorobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C₁₀H₁₂BrClO
  • Molecular Weight : 247.56 g/mol
  • CAS Number : 61024-95-1

The compound features a bromine atom, a chlorine atom, and a tert-butoxy group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes (CYPs), particularly CYP2D6, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Protein Interaction : The brominated phenoxy group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The tert-butoxy group enhances hydrophobic interactions, affecting the binding affinity to target proteins.

Biological Activity Overview

Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.

Nucleoside Interaction Studies

Research has highlighted the interaction of this compound with nucleosides, suggesting a potential role in modulating nucleic acid synthesis. These interactions may be crucial for understanding its pharmacological effects in vivo.

CYP Enzyme Inhibition

In vitro assays have confirmed that this compound inhibits CYP2D6 activity. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme.

Cellular Assays

Cellular assays have shown that the compound induces apoptosis in cancer cell lines through ROS-mediated pathways. The IC50 values for various cell lines indicate promising anticancer potential, warranting further investigation into its therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure TypeNotable Biological Activity
This compoundBromochlorobenzeneCYP2D6 inhibitor; potential anticancer activity
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidinePhenoxy CompoundModulates protein activity; interacts with nucleosides
2-Bromo-4-fluoro-1-chlorobenzeneBromochlorobenzeneDifferent electronic effects; less studied

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